molecular formula C17H13BrN2O2 B5140987 4-(4-bromobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione CAS No. 5201-82-1

4-(4-bromobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione

Cat. No. B5140987
CAS RN: 5201-82-1
M. Wt: 357.2 g/mol
InChI Key: NLIRNWUZRHAAJR-XNTDXEJSSA-N
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Description

4-(4-bromobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BBMP and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of BBMP involves the inhibition of various enzymes and proteins that play a role in inflammation, tumor growth, and microbial infections. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), which is a protein that plays a role in tumor growth. Additionally, BBMP has been found to inhibit the growth of various bacteria and fungi.
Biochemical and Physiological Effects:
BBMP has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. Additionally, BBMP has been found to inhibit the growth of cancer cells and to induce apoptosis, which is a process of programmed cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of BBMP for lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities, which makes it a promising candidate for further research. However, one of the limitations of BBMP is that it has not been extensively studied in vivo, which means that its effects in living organisms are not well understood.

Future Directions

There are several future directions for research on BBMP. One direction is to study its effects in vivo, in order to better understand its potential applications in the field of medicine. Another direction is to study its potential as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, further research could be done to optimize the synthesis of BBMP and to explore its potential as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of BBMP involves the reaction of 4-bromobenzaldehyde and 4-methylphenylhydrazine in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.

Scientific Research Applications

BBMP has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

(4E)-4-[(4-bromophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-11-2-8-14(9-3-11)20-17(22)15(16(21)19-20)10-12-4-6-13(18)7-5-12/h2-10H,1H3,(H,19,21)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIRNWUZRHAAJR-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367416
Record name ZINC01228184
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5201-82-1
Record name ZINC01228184
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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